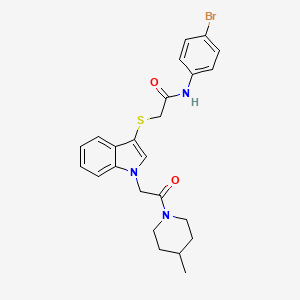
N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various N-arylacetamide derivatives has been explored in the provided studies. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involved a two-step process starting from p-acetamidophenol, which underwent alkylation followed by nitration. The alkylation was optimized to achieve a 77.42% yield under specific conditions, and the subsequent nitration step yielded a 92.2% product. The structures of the synthesized compounds were confirmed using techniques such as thin-layer chromatography, IR, and ^1HNMR, highlighting the importance of the interaction between nitro and acetamido groups .
Molecular Structure Analysis
The molecular structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using a combination of ^1H NMR, ^13C NMR, ^19F NMR, IR, and X-ray diffraction analysis. The crystal data obtained from X-ray diffraction provided detailed information about the monoclinic space group and cell dimensions, which are crucial for understanding the three-dimensional arrangement of atoms within the crystal .
Chemical Reactions Analysis
The studies do not directly address the chemical reactions of "N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide," but they do provide insights into the reactivity of similar N-arylacetamide compounds. For example, the synthesis of N-(1-benzylpiperidin-4-yl)arylacetamide analogues involved evaluating their binding properties for sigma1 and sigma2 receptors, which suggests that these compounds could participate in receptor-ligand interactions. The study also explored the effects of different substitutions on the aromatic rings, which can significantly influence the binding affinity and selectivity for these receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-arylacetamide derivatives can be inferred from spectroscopic data. For example, the synthesis of two novel N-(3-acetyl-2-thienyl)acetamides provided detailed spectroscopic characterization, including ^1H NMR, ^13C NMR, ^15N NMR, MS, and IR data. Such data are essential for understanding the physical properties like solubility and melting point, as well as chemical properties like reactivity and stability .
科学的研究の応用
Anticancer Applications
- N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally similar to the compound of interest, have been studied for their anticancer activity. These compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, with some showing high selectivity and apoptosis-inducing potential (Evren et al., 2019).
Antimicrobial and Hemolytic Activities
- A related class, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, was investigated for antimicrobial and hemolytic activities. These compounds demonstrated variable effectiveness against selected microbial species, with some showing potent antimicrobial properties (Gul et al., 2017).
Anti-inflammatory Activity
- Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant effects (Sunder & Maleraju, 2013).
Anticonvulsant Agents
- Thioacetamide derivatives, including (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, were developed as potential anticonvulsants. These compounds showed moderate anticonvulsant activity in in vivo studies, suggesting their application in managing seizures (Severina et al., 2020).
Synthesis and Antibacterial Activity
- Several acetamide derivatives, including those with thiazole and oxadiazole moieties, have been synthesized and evaluated for their antibacterial activities, indicating potential use in addressing bacterial infections (Ramalingam et al., 2019).
特性
IUPAC Name |
N-(4-bromophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3O2S/c1-17-10-12-27(13-11-17)24(30)15-28-14-22(20-4-2-3-5-21(20)28)31-16-23(29)26-19-8-6-18(25)7-9-19/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMFAVQZRDVBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)
![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)

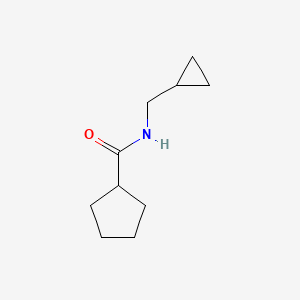
![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)
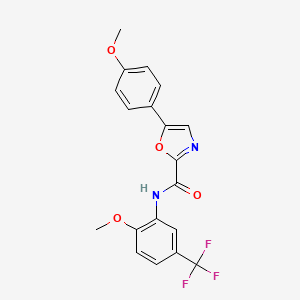
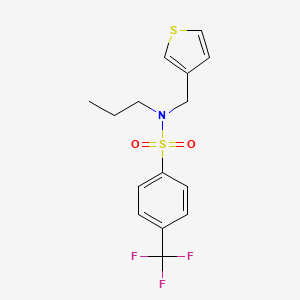
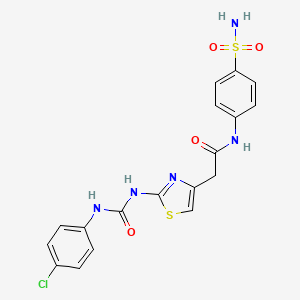
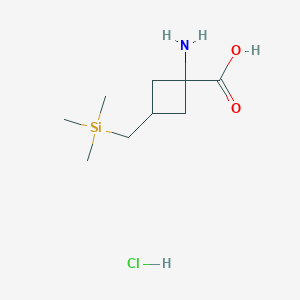

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)

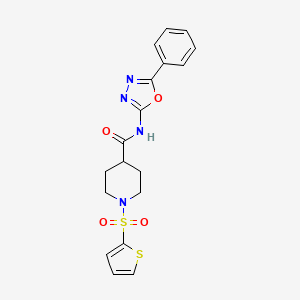
![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)